8-ethoxy-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide
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Overview
Description
8-ethoxy-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide is a synthetic compound that has been extensively studied for its potential uses in scientific research. It is a member of the chromene family of compounds, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of 8-ethoxy-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cell proliferation. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and to inhibit the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 8-ethoxy-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide in lab experiments is its well-established synthesis method and reproducibility. It is also a relatively inexpensive compound to produce. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are many potential future directions for research on 8-ethoxy-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide. One area of interest is its potential uses in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in treating these diseases. Another area of interest is its potential uses in cancer treatment. Studies have shown that it can inhibit the growth and proliferation of cancer cells, and further research is needed to determine its potential as a cancer therapy. Additionally, more research is needed to explore the full range of its biological activities and to identify potential new uses for this compound in scientific research.
Synthesis Methods
The synthesis of 8-ethoxy-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide involves the reaction of 2-hydroxyacetophenone with ethyl bromoacetate to form ethyl 2-(2-oxo-2H-chromen-8-yloxy)acetate. This compound is then reacted with 2,3,4-trifluoroaniline in the presence of a base to form the final product, this compound. The synthesis of this compound has been well-established and is easily reproducible.
Scientific Research Applications
8-ethoxy-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide has been extensively studied for its potential uses in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential uses in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
8-ethoxy-2-oxo-N-(2,3,4-trifluorophenyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO4/c1-2-25-13-5-3-4-9-8-10(18(24)26-16(9)13)17(23)22-12-7-6-11(19)14(20)15(12)21/h3-8H,2H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEAZKYIKKJILT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=C(C(=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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